

An In-depth Technical Guide to 16:0 Caproylamine PE

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 16:0 Caproylamine PE

Cat. No.: B15576941

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **16:0 Caproylamine PE**, a functionalized phospholipid increasingly utilized in biomedical research and drug development.

Introduction

16:0 Caproylamine PE, chemically known as 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), is a derivative of the naturally occurring phospholipid, phosphatidylethanolamine (PE).[1] It is distinguished by the presence of two saturated 16-carbon palmitoyl chains and a caproylamine moiety attached to the phosphoethanolamine headgroup. This modification introduces a primary amine, providing a versatile reactive handle for the covalent attachment of various molecules.[2][3]

The primary application of **16:0 Caproylamine PE** lies in its role as a key component in the formation of functionalized liposomes and other lipid-based nanoparticles. The terminal amine group allows for the conjugation of targeting ligands, imaging agents, and therapeutic molecules, thereby enabling the development of sophisticated drug delivery systems and diagnostic tools.[4] While not extensively documented, the modification of the PE headgroup may also influence cellular signaling pathways related to membrane fusion, protein interactions, and apoptosis.[5]

Physicochemical Properties

The physical and chemical characteristics of **16:0 Caproylamine PE** are fundamental to its application in formulating lipid nanoparticles.

Property	Value	Reference
Synonyms	1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(hexanoylamine), DPPE-N-hexanoylamine	[6]
Molecular Formula	C43H85N2O9P	[6]
Molecular Weight	805.12 g/mol	[6]
CAS Number	115288-21-6	[6]
Physical State	Powder	
Purity	>99%	[6]
Storage Temperature	-20°C	[6]

Experimental Protocols

Synthesis of 16:0 Caproylamine PE

While commercially available, a general synthetic route for N-acylated phosphatidylethanolamines can be adapted for the laboratory-scale production of **16:0 Caproylamine PE**.

Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE)
- Caproic acid N-hydroxysuccinimide ester (Hexanoic acid NHS ester)
- Triethylamine (TEA)
- Chloroform

- Methanol
- Silica gel for column chromatography

Procedure:

- Dissolve DPPE in a mixture of chloroform and methanol.
- Add a molar excess of TEA to the solution to act as a base.
- Slowly add a solution of caproic acid NHS ester in chloroform to the DPPE solution while stirring.
- Allow the reaction to proceed at room temperature for several hours to overnight.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a small amount of water.
- Remove the solvents under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol as the eluent.
- Collect the fractions containing the desired product and evaporate the solvent to obtain pure **16:0 Caproylamine PE**.
- Confirm the identity and purity of the product using techniques such as NMR and mass spectrometry.

Preparation of Functionalized Liposomes

The primary amine of **16:0 Caproylamine PE** is readily available for conjugation with molecules containing an N-hydroxysuccinimide (NHS) ester.

Materials:

- Primary lipid (e.g., DPPC, DOPC)

- Cholesterol
- **16:0 Caproylamine PE**
- Molecule to be conjugated with an NHS ester group (e.g., fluorescent dye, targeting peptide)
- Phosphate-buffered saline (PBS), pH 7.4
- Reaction buffer (e.g., HEPES or bicarbonate buffer, pH 8.0-8.5)
- Size exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

- Liposome Formulation:
 - Co-dissolve the primary lipid, cholesterol, and **16:0 Caproylamine PE** in chloroform at a desired molar ratio.
 - Create a thin lipid film by evaporating the solvent under a stream of nitrogen followed by vacuum desiccation.
 - Hydrate the lipid film with PBS (pH 7.4) to form multilamellar vesicles (MLVs).
 - Extrude the MLV suspension through polycarbonate membranes of a defined pore size to produce unilamellar liposomes of a specific diameter.
- Conjugation Reaction:
 - Exchange the buffer of the liposome suspension to the reaction buffer (pH 8.0-8.5) using dialysis or size exclusion chromatography.
 - Dissolve the NHS-ester functionalized molecule in a small amount of a water-miscible organic solvent (e.g., DMSO).
 - Add the activated molecule solution to the liposome suspension with gentle stirring.
 - Incubate the reaction mixture for 1-2 hours at room temperature.

- Purification:
 - Remove unconjugated molecules by passing the reaction mixture through a size exclusion chromatography column, eluting with PBS (pH 7.4).
 - Collect the liposome-containing fractions.

Quantification of Surface Conjugation

The efficiency of the conjugation reaction can be assessed by quantifying the amount of molecule attached to the liposome surface.

Materials:

- Functionalized liposomes
- Spectrophotometer or fluorometer
- Appropriate standards for the conjugated molecule

Procedure:

- If the conjugated molecule has a chromophore or is fluorescent, its concentration can be determined by measuring the absorbance or fluorescence of the liposome suspension.
- A standard curve of the free molecule should be prepared to correlate the measurement to concentration.
- The lipid concentration of the liposome suspension can be determined using a phosphate assay (e.g., Bartlett assay).
- The conjugation efficiency can be expressed as the molar ratio of the conjugated molecule to the total lipid.

Quantitative Data

The inclusion of functionalized lipids like **16:0 Caproylamine PE** can influence the drug loading and release properties of liposomes. The following table presents representative data for

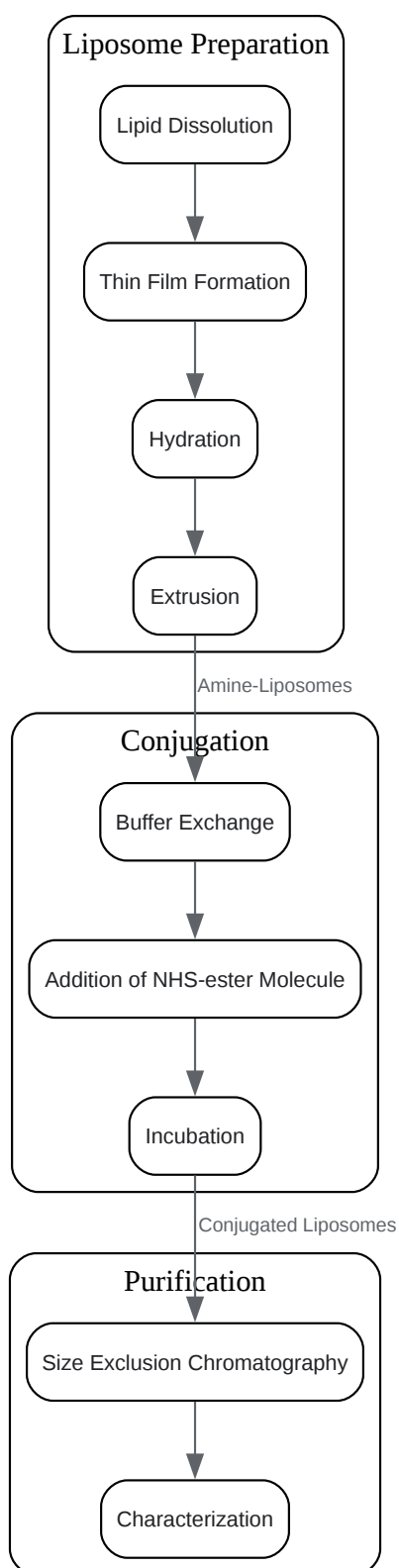
doxorubicin-loaded liposomes with and without a generic phosphatidylethanolamine (PE) conjugation.

Parameter	Doxorubicin-Loaded Liposomes (DOX-L)	PE-Conjugated Doxorubicin-Loaded Liposomes (DOX-PEL)	Reference
Drug Loading Efficiency (%)	49.25 ± 1.05	52.98 ± 3.22	[7]
Drug Loading (µg/mg)	24.44	26.29	[7]
In Vitro Drug Release at 9 hours (%)	69.91 ± 1.05	77.07 ± 1.02	[7]

Note: This data is for a generic PE-conjugated liposome and serves as a representative example. Actual values for **16:0 Caproylamine PE**-containing liposomes will depend on the specific formulation and conjugated molecule.

Visualizations

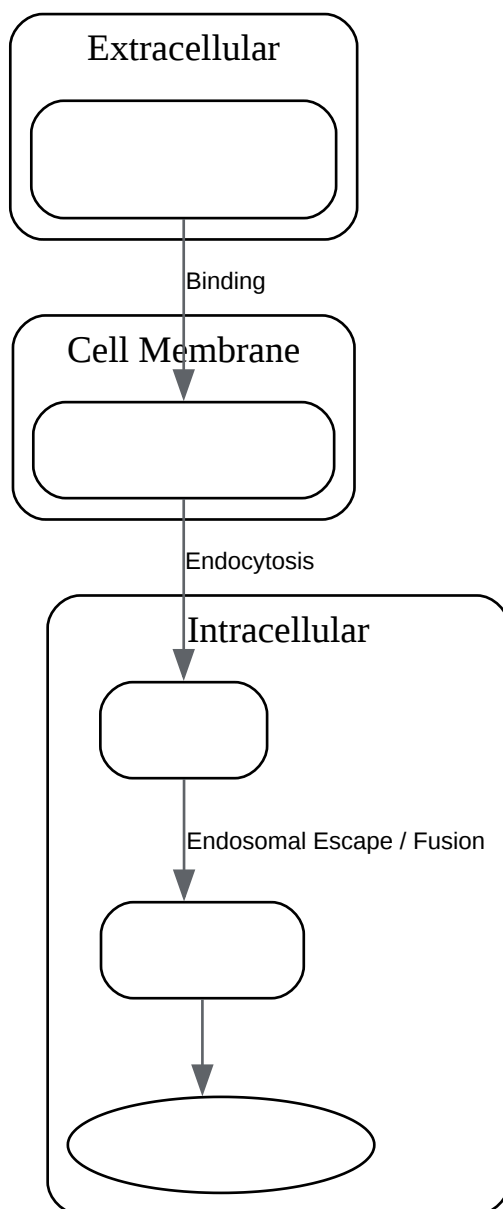
Experimental Workflow: Liposome Functionalization



[Click to download full resolution via product page](#)

Caption: Workflow for the preparation and functionalization of liposomes containing **16:0 Caproylamine PE**.

Conceptual Signaling Pathway: Influence of Functionalized PE on Cellular Uptake



[Click to download full resolution via product page](#)

Caption: A conceptual pathway for the cellular uptake of a liposome functionalized via **16:0 Caproylamine PE**.

Disclaimer: This diagram illustrates a general mechanism of targeted drug delivery and does not represent a specific, experimentally verified signaling pathway for **16:0 Caproylamine PE**.

Conclusion

16:0 Caproylamine PE is a valuable tool for researchers in drug delivery and bioconjugation. Its well-defined chemical structure and the reactivity of its primary amine group offer a reliable method for creating functionalized lipid nanoparticles. Further research is warranted to fully elucidate the influence of this specific lipid on the biophysical properties of membranes and its potential role in modulating cellular signaling pathways. This guide provides a foundational understanding to aid in the design and execution of experiments utilizing **16:0 Caproylamine PE**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dc.etsu.edu [dc.etsu.edu]
- 2. liposomes.bocsci.com [liposomes.bocsci.com]
- 3. nva.sikt.no [nva.sikt.no]
- 4. Characterization and release kinetics of liposomes inserted by pH-responsive bola-polymer | Semantic Scholar [semanticscholar.org]
- 5. US8377662B2 - Process for the production of N-acyl-phosphatidyl-ethanolamine - Google Patents [patents.google.com]
- 6. Generation of N-Acylphosphatidylethanolamine by Members of the Phospholipase A/Acyltransferase (PLA/AT) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Doxorubicin-loaded phosphatidylethanolamine-conjugated nanoliposomes: in vitro characterization and their accumulation in liver, kidneys, and lungs in rats - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 16:0 Caproylamine PE]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15576941#what-is-16-0-caproylamine-pe>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com